molecular formula C10H10FNO B14238780 (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxamide CAS No. 331941-40-3

(1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B14238780
CAS No.: 331941-40-3
M. Wt: 179.19 g/mol
InChI Key: STWWQOVXTPFRIN-RKDXNWHRSA-N
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Description

(1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxamide is a chiral compound featuring a cyclopropane ring substituted with a 4-fluorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the 4-Fluorophenyl Group: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the 4-fluorophenyl group to the cyclopropane ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-Chlorophenyl)cyclopropane-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-carboxamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

331941-40-3

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C10H10FNO/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H2,12,13)/t8-,9-/m1/s1

InChI Key

STWWQOVXTPFRIN-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)N)C2=CC=C(C=C2)F

Canonical SMILES

C1C(C1C(=O)N)C2=CC=C(C=C2)F

Origin of Product

United States

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